molecular formula C10H10ClFO B1423548 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one CAS No. 176548-89-3

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one

Cat. No. B1423548
CAS RN: 176548-89-3
M. Wt: 200.64 g/mol
InChI Key: JOYMXRQJCIZXRF-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one” is a chemical compound with the CAS Number: 176548-89-3 . It has a molecular weight of 200.64 . The IUPAC name for this compound is 2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone .


Molecular Structure Analysis

The InChI code for “2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one” is 1S/C10H10ClFO/c1-6-3-8(9(13)5-11)4-7(2)10(6)12/h3-4H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.

Scientific Research Applications

Environmental Toxicology and Pollution

Occupational Exposure and Health Effects

Chlorinated aliphatic solvents, which are chemically related to the compound , have been associated with adverse health effects such as toxicity to the central nervous system, reproductive organs, liver, and kidneys, and potential carcinogenicity. Studies emphasize the need for further research on the impacts of occupational exposure to these solvents, highlighting the importance of understanding their biological mechanisms and pathways to adverse health effects (Ruder, 2006).

Chemical Synthesis and Industrial Applications

Synthetic Routes and Applications

Research into the practical synthesis of related halogenated and fluorinated compounds provides insight into industrial applications and the development of pharmaceuticals, such as the synthesis of key intermediates for non-steroidal anti-inflammatory drugs. These studies demonstrate the relevance of innovative synthetic methods that reduce costs and environmental impact (Qiu et al., 2009).

Environmental Chemistry and Remediation

Environmental Persistence and Remediation

The environmental occurrence and the challenges associated with the remediation of chlorinated and fluorinated compounds, like PFAS, highlight the need for effective pollution control strategies and remediation techniques. Research in this area focuses on the environmental distribution, toxicity, and methods for degrading such persistent pollutants, underscoring the importance of monitoring and managing their presence in the environment (He et al., 2021).

properties

IUPAC Name

2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-6-3-8(9(13)5-11)4-7(2)10(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYMXRQJCIZXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239708
Record name 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176548-89-3
Record name 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176548-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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